Conodurine

Autophagy Lysosomal acidification Cancer pharmacology

Conodurine (CAS 2665-57-8, C₄₃H₅₂N₄O₅, MW 704.90) is a vobasinyl-iboga bisindole alkaloid isolated primarily from Tabernaemontana species (Apocynaceae). It is characterized by a C3–C12′ linkage between vobasinyl and iboga monomeric units, with a melting point of 222–225 °C (decomposition).

Molecular Formula C43H52N4O5
Molecular Weight 704.9 g/mol
Cat. No. B1233037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConodurine
Synonymsconodurine
Molecular FormulaC43H52N4O5
Molecular Weight704.9 g/mol
Structural Identifiers
SMILESCCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC
InChIInChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8+/t23?,24?,29?,31-,33?,35?,40?,43?/m0/s1
InChIKeyQJHYXWBJZHUJGS-UUKBDJSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Conodurine Procurement Guide: Sourcing the Vobasine-Iboga Bisindole Alkaloid for Autophagy and Antiparasitic Research


Conodurine (CAS 2665-57-8, C₄₃H₅₂N₄O₅, MW 704.90) is a vobasinyl-iboga bisindole alkaloid isolated primarily from Tabernaemontana species (Apocynaceae) [1]. It is characterized by a C3–C12′ linkage between vobasinyl and iboga monomeric units, with a melting point of 222–225 °C (decomposition) [2]. The compound has demonstrated lysosomal acidification attenuation resulting in autophagy inhibition, antileishmanial activity with selectivity for intracellular amastigotes, and acetylcholinesterase/butyrylcholinesterase inhibition [3][4]. Its biosynthetic pathway involves regiospecific C11-methoxylation of coronaridine by TeC11H/TeHCOMT enzymes, enabling downstream dimerization—a route now accessible for metabolic engineering [5].

Why Conodurine Cannot Be Substituted by Conoduramine or Gabunine: Evidence-Based Differentiation for Scientific Procurement


Although conodurine, conoduramine, and gabunine (N-demethylconodurine) share a vobasinyl-iboga bisindole scaffold, minor structural variations produce functionally divergent pharmacological profiles that preclude interchangeable use [1]. Conodurine is explicitly classified as inactive against acetylcholinesterase (AChE) in the Ellman assay, whereas 19,20-dihydrotabernamine and 19,20-dihydroervahanine A from the same fraction show inhibitory activity exceeding that of galanthamine [2]. In antileishmanial assays, conodurine retains in vivo activity (albeit lower than the reference drug glucantime), while its N-demethyl analog gabunine is completely devoid of in vivo activity at 100 mg/kg [3]. These differences arise from substitutions at positions 11′, 12′, and 16′ that modulate target engagement [2], meaning that procurement of a structurally similar analog without confirmatory bioassay data risks selecting a compound with an entirely different—or null—biological effect.

Conodurine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Autophagy Inhibition via Lysosomal Acidification Attenuation: Conodurine vs. Chloroquine

Conodurine attenuates lysosomal acidification with an EC₅₀ of 12.9–29.8 μM across multiple cell-based assays, thereby inhibiting autophagic flux [1]. By comparison, the canonical autophagy inhibitor chloroquine (CQ) functions via lysosomal pH neutralization with an EC₅₀ of approximately 1.13 μM against SARS-CoV-2 in Vero E6 cells [2]. Although conodurine's EC₅₀ is higher, its mechanism is attributed to disruption of the V-ATPase proton pump [1], a target distinct from chloroquine's lysosomotropic accumulation mechanism, offering a structurally novel chemical scaffold for autophagy modulation.

Autophagy Lysosomal acidification Cancer pharmacology V-ATPase

Acetylcholinesterase Inhibitory Inactivity: Conodurine vs. 19,20-Dihydroervahanine A and 19,20-Dihydrotabernamine

In a bioassay-guided fractionation study using the Ellman colorimetric method, conodurine and tabernaelegantine A were isolated and explicitly classified as inactive bisindole alkaloids against acetylcholinesterase (AChE) [1]. In the same fractionation, 19,20-dihydrotabernamine and 19,20-dihydroervahanine A demonstrated AChE inhibitory activity higher than that of the clinical reference galanthamine [1]. This within-study, side-by-side comparison establishes that conodurine lacks AChE inhibitory activity under identical experimental conditions.

Acetylcholinesterase Alzheimer's disease Bisindole alkaloids Ellman assay

Cytotoxicity in KB Cells: Conodurine vs. Conoduramine and Monomeric Alkaloids

In a systematic fractionation study of Tabernaemontana johnstonii conducted under the NIH cancer chemotherapy program, four crystalline alkaloids were isolated and submitted for parallel bioassay in the KB (human epidermoid carcinoma) in vitro test [1]. Only the bisindole alkaloids conodurine and conoduramine showed KB activity, with values of 31 μg/mL and 19 μg/mL, respectively [1]. The monomeric alkaloids perivine and isovoacangine showed no KB activity under identical conditions [1]. This represents a direct, within-study comparison establishing that (a) bisindole architecture is required for KB cytotoxicity in this series, and (b) conoduramine is approximately 1.6× more potent than conodurine.

Cytotoxicity KB cell line Anticancer screening NCI bioassay

Antileishmanial Selectivity and In Vivo Activity: Conodurine vs. Gabunine (N-Demethylconodurine) vs. Glucantime

In a comparative study of 20 indole and bisindole alkaloids from Peschiera van heurkii, conodurine (1), gabunine (2), and conoduramine (3) exhibited the strongest leishmanicidal and antibacterial activities [1]. Both conodurine and gabunine showed weak toxicity towards macrophage host cells and strong activity against the intracellular amastigote form of Leishmania [1]. Critically, in vivo evaluation revealed divergent outcomes: conodurine was less active than the reference drug glucantime (N-methylglucamine antimonate), whereas gabunine was completely devoid of activity at 100 mg/kg [1]. This indicates that the N-methyl group present in conodurine but absent in gabunine is essential for retaining in vivo antileishmanial efficacy.

Leishmaniasis Intracellular amastigote Macrophage toxicity Neglected tropical disease

Biosynthetic Accessibility and Structural Novelty: Conodurine as an 11-Methoxycoronaridine-Derived Bisindole

Conodurine belongs to a series of 11-methoxycoronaridine-derived bis-iboga-vobasinyl MIAs whose biosynthesis depends on the regiospecific enzyme pair TeC11H (coronaridine 11-hydroxylase) and TeHCOMT (11-hydroxycoronaridine O-methyltransferase) from Tabernaemontana elegans [1]. The C11-methoxylation of coronaridine activates C10 and C12 on the indole for subsequent coupling with a vobasinyl monomer, representing a critical transformation in the biosynthesis of conodurine and related bisindoles [1]. In contrast, the Tabernanthe iboga homologs perform C10-methoxylation, producing a different bisindole series [1]. This regiospecific enzymatic machinery has been characterized and is available as a tool for metabolic engineering, distinguishing conodurine from bisindoles that lack this defined biosynthetic route.

Biosynthesis Metabolic engineering Coronaridine Regiospecific hydroxylation

Conodurine Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Autophagy Research Requiring a Non-Lysosomotropic, V-ATPase-Targeting Inhibitor Scaffold

For autophagy studies where chloroquine or hydroxychloroquine are unsuitable due to their lysosomotropic accumulation mechanism, immunomodulatory effects, or off-target Toll-like receptor inhibition, conodurine offers a structurally distinct vobasinyl-iboga bisindole scaffold that attenuates lysosomal acidification via V-ATPase disruption (EC₅₀ 12.9–29.8 μM) [1]. Its well-characterized biosynthetic enzymes (TeC11H/TeHCOMT) further enable the production of structurally related analogs for SAR exploration [2]. This scenario is supported by the quantitative autophagy inhibition data established in Section 3, Evidence Item 1.

Negative Control or AChE-Independent Probe in Cholinergic System Research

In experimental designs investigating the cholinergic system or screening for acetylcholinesterase inhibitors from natural product libraries, conodurine serves as an ideal inactive bisindole control. Its explicit classification as AChE-inactive in the Ellman assay, directly compared alongside highly potent analogs (19,20-dihydrotabernamine, 19,20-dihydroervahanine A) from the same fractionation [3], provides robust justification for its selection as a negative control where structurally matched but pharmacologically silent compounds are required. This application derives directly from the head-to-head comparison in Section 3, Evidence Item 2.

Antileishmanial Drug Discovery with Intracellular Amastigote Selectivity

Conodurine is a justified lead compound for antileishmanial drug discovery programs targeting the intracellular amastigote stage, based on its demonstrated strong activity against amastigotes with weak macrophage host cell toxicity [4]. Its retention of in vivo activity—in contrast to the complete in vivo inactivity of its N-demethyl analog gabunine at 100 mg/kg [4]—identifies the N-methyl group as a critical pharmacophoric feature, guiding medicinal chemistry optimization. This scenario is substantiated by the direct comparative in vivo data in Section 3, Evidence Item 4.

Metabolic Engineering and Synthetic Biology for Bisindole Alkaloid Production

The characterization of the regiospecific enzyme pair TeC11H/TeHCOMT from T. elegans [2] provides a defined biosynthetic route for conodurine and related 11-methoxycoronaridine-derived bisindoles. Research groups engaged in metabolic engineering, heterologous expression, or combinatorial biosynthesis of anticancer bisindole alkaloids can leverage this enzymatic toolkit to produce conodurine or its analogs in tractable host systems, circumventing reliance on low-yield plant extraction. This application is supported by the biosynthetic evidence in Section 3, Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Conodurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.